molecular formula C16H18ClN3 B7984429 Coriphosphine

Coriphosphine

Cat. No. B7984429
M. Wt: 287.79 g/mol
InChI Key: JRMDFAKCPRMZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coriphosphine is a useful research compound. Its molecular formula is C16H18ClN3 and its molecular weight is 287.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coriphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coriphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromosomal Differentiation in Mosquito Species : Coriphosphine-O staining, combined with acid-alkaline treatment, has been effective in differentiating the short arm of the Y chromosome in sibling mosquito species, Anopheles atroparvus and A. labranchiae (Mezzanotte, Ferrucci, & Marchi, 1979).

  • DNA and Chromosome Research : Studies have used Coriphosphine-O to investigate the cytological effects of visible light and various compounds on chromosomes in Drosophila melanogaster. This research suggested that guanine destruction could be a plausible mechanism for the observed cytological changes (Mezzanotte, Ferrucci, & Marchi, 1981).

  • Study of Macronuclear Anlage in Stylonychia mytilus : Coriphosphine staining has been applied to study the developing macronucleus in Stylonychia mytilus. This method revealed details such as green fluorescence in bands and heterochromatic blocks of the polytene chromosomes (Fedriani, Torres, & Pérez-Silva, 1976).

  • Chromosomal Alteration Studies in Culiseta longiareolata : Coriphosphine-O has been used to study the chromosomal DNA alteration in Culiseta longiareolata following chemical treatments that induce C-banding. This research provided insights into the role of HCl in determining color banding in chromosome preparations (Mezzanotte, Marchi, & Ferrucci, 1980).

  • Histochemical Observations of Malignant Cells : Coriphosphine O staining has been used as a RNA marker in various specimens, including tissue culture cells and frozen sections, for the cytodiagnosis of cancer (Kotsuka & Miyake, 1963).

properties

IUPAC Name

(6-amino-7-methylacridin-3-yl)-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDFAKCPRMZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)[NH+](C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5153-57-1 (Parent)
Record name C.I. 46020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coriphosphine

CAS RN

5409-37-0
Record name Coriphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5409-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 46020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Acridinediamine, N6,N6,2-trimethyl-, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.